Tert-butyl 3-methyl-2-methylamino-butanoate
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Overview
Description
Tert-butyl 3-methyl-2-methylamino-butanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of butanoic acid and features a tert-butyl group, a methyl group, and a methylamino group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-methyl-2-methylamino-butanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2-methylamino-butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-2-methylamino-butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Tert-butyl 3-methyl-2-methylamino-butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-2-methylamino-butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-methylamino-butanoate
- Tert-butyl 3-methyl-butanoate
- Tert-butyl 2-methylamino-3-methyl-butanoate
Uniqueness
Tert-butyl 3-methyl-2-methylamino-butanoate is unique due to the presence of both a tert-butyl group and a methylamino group, which confer distinct reactivity and properties. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with similar compounds .
Properties
CAS No. |
89537-01-9 |
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Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl 3-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C10H21NO2/c1-7(2)8(11-6)9(12)13-10(3,4)5/h7-8,11H,1-6H3 |
InChI Key |
GQQBJNNCJGGHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
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